2-Fluoro-4-(trifluoromethoxy)aniline

Medicinal Chemistry ADME Drug Design

2-Fluoro-4-(trifluoromethoxy)aniline (CAS 123572-58-7) is a fluorinated aromatic amine characterized by a primary amine group on a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This specific substitution pattern confers unique electronic properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, particularly those targeting cancer and inflammatory conditions.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
CAS No. 123572-58-7
Cat. No. B188343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethoxy)aniline
CAS123572-58-7
Synonyms2-Fluoro-4-(trifluoroMethoxy)aniline, 97%
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)F)N
InChIInChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
InChIKeyHDDJDTDRGKHRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(trifluoromethoxy)aniline (CAS 123572-58-7): A Strategic Fluorinated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-4-(trifluoromethoxy)aniline (CAS 123572-58-7) is a fluorinated aromatic amine characterized by a primary amine group on a benzene ring substituted with a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position . This specific substitution pattern confers unique electronic properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, particularly those targeting cancer and inflammatory conditions . It is available from commercial suppliers with purities typically ranging from 95% to 99% .

Why Generic Substitution of 2-Fluoro-4-(trifluoromethoxy)aniline with Common Analogs Fails to Achieve Comparable Performance


Substituting 2-Fluoro-4-(trifluoromethoxy)aniline with simpler analogs like 4-(trifluoromethoxy)aniline or 2-fluoroaniline can drastically alter key physicochemical properties and reactivity profiles, thereby compromising downstream synthetic outcomes. The ortho-fluorine atom in the target compound significantly modulates the basicity (pKa) and lipophilicity (LogP) of the aniline core compared to its non-fluorinated or mono-substituted counterparts [1]. Furthermore, the presence of the -OCF₃ group is a key driver for enhanced metabolic stability, a property not conferred by simpler fluoroanilines or methoxy analogs [2]. The combination of both electron-withdrawing groups in a specific regioisomeric arrangement is critical for achieving the desired balance of properties in advanced intermediates, a balance that is not achievable by simply blending different mono-substituted anilines or using alternative halogen (e.g., chloro) analogs.

Quantitative Differentiation of 2-Fluoro-4-(trifluoromethoxy)aniline: A Comparative Evidence Guide for Scientific Selection


Enhanced Lipophilicity Compared to the Non-Fluorinated Parent for Improved Membrane Permeability

The addition of a 2-fluoro substituent significantly increases the compound's lipophilicity relative to the parent 4-(trifluoromethoxy)aniline. This difference is critical for applications where membrane permeability or LogP optimization is a primary goal .

Medicinal Chemistry ADME Drug Design

Superior Metalation Reactivity of the Trifluoromethoxy Group for Ortho-Functionalization

The trifluoromethoxy (-OCF₃) group is a superior directing group for ortho-metalation compared to both methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. This property enables selective functionalization of the aromatic ring in complex molecules [1]. The target compound benefits from this inherent OCF₃ reactivity, a feature absent in common analogs like 2-fluoroaniline or 2-chloro-4-(trifluoromethoxy)aniline.

Organic Synthesis C-H Activation Metalation

Balanced Lipophilicity and PSA Profile Compared to Chloro Analog

When considering a halogen bioisostere, the 2-fluoro derivative (target) offers a more balanced profile than the corresponding 2-chloro analog. While the chloro analog exhibits higher lipophilicity, the fluoro compound maintains a lower LogP and comparable polar surface area (PSA), which can be advantageous for optimizing ADME properties and avoiding overly lipophilic candidates .

Medicinal Chemistry Physicochemical Properties Bioisostere

Enhanced Metabolic Stability Conferred by the Trifluoromethoxy Group

The -OCF₃ group is known for its metabolic stability. A study on the closely related 4-trifluoromethoxyaniline showed no evidence of O-detrifluoromethylation, a common metabolic liability for trifluoromethyl groups, and a distinct metabolic pathway compared to 4-trifluoromethylaniline [1]. This class-level inference supports the use of the target compound in applications where metabolic stability is a critical design parameter.

Drug Metabolism ADME Pharmacokinetics

Recommended Research and Industrial Application Scenarios for 2-Fluoro-4-(trifluoromethoxy)aniline


Synthesis of Advanced Pharmaceutical Intermediates Requiring Balanced Lipophilicity

This compound is an ideal building block for synthesizing drug candidates where fine-tuning LogP is crucial. The specific combination of a 2-fluoro and 4-trifluoromethoxy group offers a moderate LogP increase (~2.9) compared to the parent aniline (2.75), providing a sweet spot for improving membrane permeability without excessive lipophilicity that could lead to poor solubility or off-target effects .

Ortho-Functionalization via Directed Ortho-Metalation (DoM)

Leverage the superior ortho-metalating ability of the -OCF₃ group to install diverse electrophiles ortho to the amine. This strategy is well-documented for related compounds and provides a regioselective route to highly functionalized aniline derivatives that are difficult to access otherwise [1].

Development of Metabolically Stable Drug Candidates

Incorporate this aniline into molecules where metabolic stability is a primary concern. The -OCF₃ group's resistance to oxidative defluorination, a common issue with -CF₃ groups, can significantly extend the half-life and improve the safety profile of drug candidates, as demonstrated in analogous metabolic studies [2].

Precursor for Sodium Channel (Nav) Inhibitors

As indicated by its mention in patent literature (e.g., WO2020140959A1), this aniline derivative serves as a key intermediate in the preparation of compounds targeting voltage-gated sodium channels (e.g., Nav1.8) for pain management. Its specific substitution pattern is likely crucial for binding affinity and selectivity [3].

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